ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazine ring, the introduction of the fluoro and methyl groups onto the benzoyl moiety, and the formation of the ethyl benzoate ester. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazine ring, the fluoro-substituted benzoyl group, and the ethyl benzoate ester group could all potentially participate in reactions, depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazine ring, the fluoro-substituted benzoyl group, and the ethyl benzoate ester group would likely influence its solubility, stability, and reactivity .Scientific Research Applications
Fluorescence Properties and Synthesis
- Blue Light Emitting Derivatives : The synthesis of derivatives related to your compound of interest has been explored, particularly focusing on their fluorescence properties. For example, Mahadevan et al. (2014) investigated the fluorescence efficiency of certain derivatives, noting their potential to emit blue light in the range of 450 to 495 nm. This study highlights the potential use of such compounds in fluorescence applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).
Chemical Synthesis and Structural Studies
- Synthesis of Benzothiazole Derivatives : Hutchinson et al. (2001) explored the synthesis of fluorinated benzothiazole derivatives, demonstrating their cytotoxic properties in certain cell lines. This research provides insights into the chemical synthesis and potential biological applications of benzothiazole derivatives (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
- Structural Modification in Pharmaceuticals : Anzini et al. (2008) discussed the structural modification of benzodiazepine derivatives, highlighting the role of fluorine in these compounds. This research sheds light on how structural modifications, like the incorporation of fluorine, can impact the pharmacological properties of a compound (Anzini, Braile, Valenti, Cappelli, Vomero, Marinelli, Limongelli, Novellino, Betti, Giannaccini, Lucacchini, Ghelardini, Norcini, Makovec, Giorgi, & Fryer, 2008).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-25(29)18-5-4-6-20(13-18)27-15-23(24(28)17-9-7-16(2)8-10-17)33(30,31)22-12-11-19(26)14-21(22)27/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXHJVCOXZFQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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